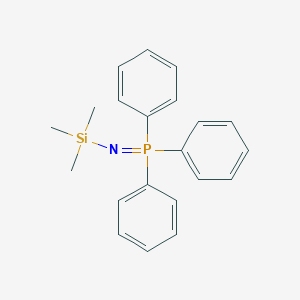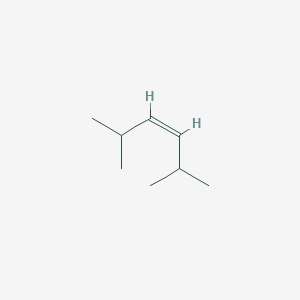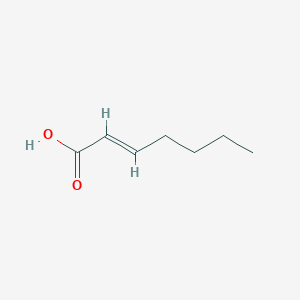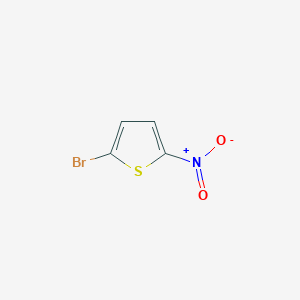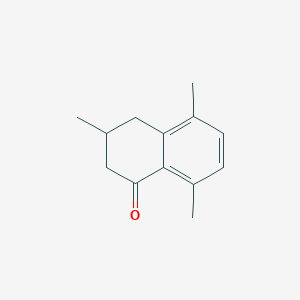
3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one, also known as musk ketone, is a synthetic fragrance compound that has been widely used in the perfume industry. However, recent studies have shown that musk ketone has potential applications in scientific research due to its unique chemical properties. In
Wirkmechanismus
The exact mechanism of action of 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone is not fully understood. However, it is believed that 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain, including the PI3K/Akt and MAPK/ERK pathways. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Biochemische Und Physiologische Effekte
In addition to its neuroprotective effects, 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties and can protect cells from oxidative stress. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone in lab experiments is that it is a synthetic compound and can be easily synthesized in large quantities. It is also relatively stable and has a long shelf life. However, one limitation is that it can be expensive to synthesize, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research on 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone. One area of research is to further investigate its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its potential as an anti-inflammatory and antioxidant agent in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone and its effects on various signaling pathways in the brain and body.
Synthesemethoden
Musk ketone can be synthesized through a multi-step process starting from 2,4,6-trimethylphenol. The first step involves the conversion of 2,4,6-trimethylphenol to 2,4,6-trimethylphenylacetone through a Friedel-Crafts acylation reaction. The second step involves the reduction of 2,4,6-trimethylphenylacetone to 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one using sodium borohydride as a reducing agent.
Wissenschaftliche Forschungsanwendungen
Musk ketone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone has a neuroprotective effect and can promote the growth and differentiation of neural stem cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-8-6-11-9(2)4-5-10(3)13(11)12(14)7-8/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKPIRHHNXSPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C(=O)C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343465 |
Source


|
| Record name | 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one | |
CAS RN |
10468-60-7 |
Source


|
| Record name | 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




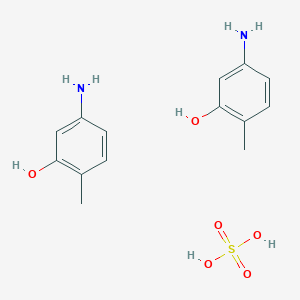
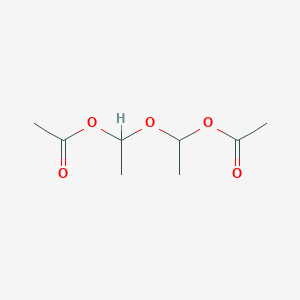
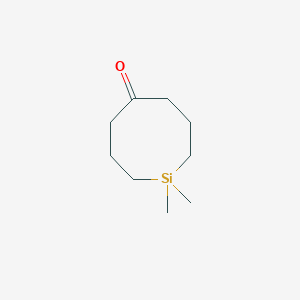
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
